3-Pyridyl Isomer Enables Sub‑Nanomolar hAChE Inhibition After Elaboration, While the 2-Substituted Scaffold Yields a Distinct D₂ Antagonist Pharmacophore
When the 3-pyridyl fragment of 3-(1-Benzylpiperidin-4-yl)pyridine is elaborated to 2-amino-6-((3-(1-benzylpiperidin-4-yl)propyl)amino)pyridine-3,5-dicarbonitrile (pyridonepezil 7), the resulting molecule achieves an IC₅₀ (hAChE) = 9.4 ± 0.4 nM and is 703‑fold selective for hAChE over hBuChE, equalling donepezil in potency but surpassing its selectivity [1]. By contrast, the 2‑pyridyl isomer (CAS 138828-89-4) is claimed in patents as a fast‑dissociating dopamine D₂ receptor antagonist (US 20100137368), with no reported sub‑micromolar AChE activity for directly analogous 2‑pyridyl derivatives [2]. The 3‑pyridyl vector thus steers the scaffold towards a validated cholinergic pharmacophore that is inaccessible to the 2‑substituted analog.
| Evidence Dimension | hAChE inhibitory activity of the elaborated 3-pyridyl derivative vs. pharmacological profile of the elaborated 2-pyridyl scaffold |
|---|---|
| Target Compound Data | Pyridonepezil 7 (derived from 3-pyridyl scaffold): IC₅₀ (hAChE) = 9.4 ± 0.4 nM; 703‑fold selectivity over hBuChE |
| Comparator Or Baseline | 2‑pyridyl scaffold (CAS 138828‑89‑4) elaborated to (1-benzylpiperidin-4-yl)-(pyridin-2-yl)amines: claimed as fast‑dissociating D₂ antagonists; no hAChE IC₅₀ < 100 nM reported |
| Quantified Difference | hAChE activity: 9.4 nM (3‑pyridyl) vs. no reported activity (2‑pyridyl; D₂ profile only) |
| Conditions | Recombinant human AChE inhibition assay; PAMPA permeability confirmed for pyridonepezils 2–8 (Samadi 2012) |
Why This Matters
Researchers seeking a validated AChE‑inhibitory phenotype should select the 3‑pyridyl isomer for synthetic elaboration; the 2‑pyridyl isomer commits the scaffold to a divergent D₂‑targeting pharmacological path that is inadequate for cholinergic programs.
- [1] Samadi A, et al. Pyridonepezils, new dual AChE inhibitors as potential drugs for the treatment of Alzheimer's disease. Eur J Med Chem. 2012 Nov;57:296‑301. doi:10.1016/j.ejmech.2012.09.030. PMID: 23078965; IC₅₀(hAChE)=9.4 nM for compound 7; 703‑fold hAChE/hBuChE selectivity. View Source
- [2] Macdonald GJ, Bartolomé-Nebreda JM, Van Gool MLM, Delgado-Jiménez F. Pyridine derivatives as fast dissociating dopamine 2 receptor antagonists. US Patent Application US20100137368A1. 2010 Jun 03. Assignee: Janssen Pharmaceutica NV. View Source
